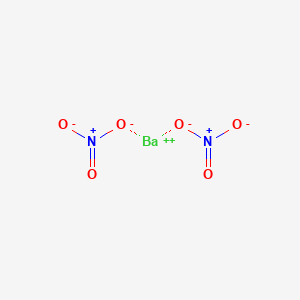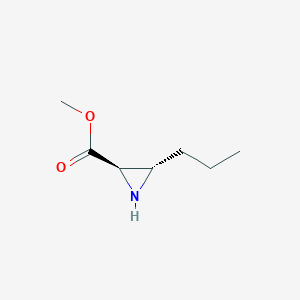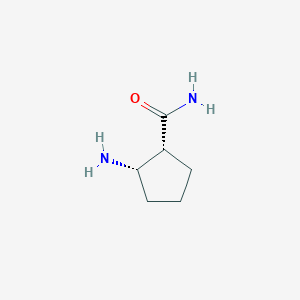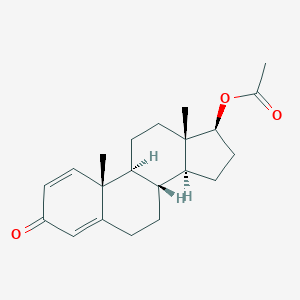
3-Naphthalen-2-YL-propionaldehyde
Übersicht
Beschreibung
3-Naphthalen-2-YL-propionaldehyde is a chemical compound with the molecular formula C13H12O . It is a derivative of propionaldehyde, which is a 3-carbon aldehyde and is a colourless, flammable liquid with a pungent and fruity odour .
Synthesis Analysis
The synthesis of compounds similar to 3-Naphthalen-2-YL-propionaldehyde has been reported in the literature. For instance, the synthesis and molecular structure investigation of (E)-3-mesityl-1-(naphthalen-2-yl) prop-2-en-1-one is reported . The structure of the title compound is confirmed by X-ray crystallography . The optimized molecular structure of the studied compound is calculated using DFT B3LYP/6-311G (d,p) method .Wissenschaftliche Forschungsanwendungen
Photophysical Study and Sensor Development
- Photophysical Behavior : The photophysical behavior of probes like acrylodan, which is structurally related to 3-Naphthalen-2-yl-propionaldehyde, has been extensively studied. These probes are significant in studying biological systems due to their properties in max emission in different solvents (Moreno Cerezo et al., 2001).
- Fluorescent Chemosensors : Compounds derived from 2-hydroxy-1-naphthaldehyde, closely related to 3-Naphthalen-2-yl-propionaldehyde, are used in the synthesis of fluorescent chemosensors. These sensors are valuable in detecting various ions and chemicals in different environments, including biological assays (Das & Goswami, 2017).
Catalysis and Organic Synthesis
- Catalysis in Organic Synthesis : Research shows the application of derivatives of 3-Naphthalen-2-yl-propionaldehyde in organic synthesis, particularly in catalysis. For instance, its derivatives are used in the synthesis of complex molecules and in catalytic reactions like the Suzuki reaction (Potkin et al., 2014).
- Synthesis of Schiff Bases : Schiff bases containing the benzimidazole moiety have been synthesized using derivatives of this compound. These bases are crucial in the preparation of various organic compounds, demonstrating the versatility of 3-Naphthalen-2-yl-propionaldehyde in synthetic chemistry (Vernekar et al., 2016).
Medicinal and Biological Applications
- Potential Chemotherapeutic Agent : Certain derivatives of 3-Naphthalen-2-yl-propionaldehyde are being investigated for their potential as chemotherapeutic agents. These studies focus on their molecular structures and possible therapeutic uses, particularly as anti-tumor and anti-diabetic compounds (Barakat et al., 2015).
Materials Science
- Nanoparticle Synthesis : In the field of materials science, derivatives of 3-Naphthalen-2-yl-propionaldehyde are used in the synthesis of air-stable gold nanoparticles. These nanoparticles exhibit high catalytic activity and selectivity, highlighting the compound's role in the development of advanced materials (Cano et al., 2014).
Eigenschaften
IUPAC Name |
3-naphthalen-2-ylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-2,5-10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJHTAFOYPSITN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436420 | |
| Record name | 3-(2-naphthyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Naphthalen-2-YL-propionaldehyde | |
CAS RN |
136415-67-3 | |
| Record name | 3-(2-naphthyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione](/img/structure/B159611.png)









